

# Application Notes and Protocols for In-Vivo DCDAPH Imaging in Mice

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DCDAPH** (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for  $\beta$ -amyloid (A $\beta$ ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its properties make it a valuable tool for the in-vivo detection and monitoring of A $\beta$  aggregates in small animal models, particularly mice.[1] [2] This document provides a comprehensive guide, including detailed protocols, for utilizing **DCDAPH** for in-vivo imaging studies.

**DCDAPH** exhibits favorable characteristics for in-vivo imaging, including emission in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced autofluorescence.[3] The probe demonstrates a significant increase in fluorescence intensity upon binding to Aβ aggregates, enabling sensitive detection. Key attributes of **DCDAPH** are summarized in the table below.

## **Quantitative Data Summary**

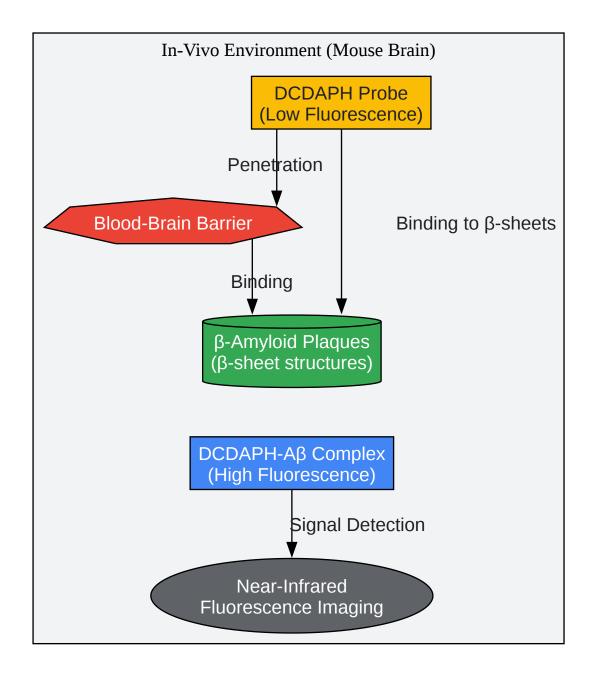


Property	Value	Reference
Full Chemical Name	1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene	
Alias	DANIR-2c	
Molecular Weight	249.31 g/mol	
Excitation Wavelength (λex)	597 nm (in PBS)	
Emission Wavelength (λem)	665 nm (in PBS)	
Binding Affinity (Kd) for Aβ1-42 aggregates	27 nM	
Inhibitor Constant (Ki) for Aβ1- 42 aggregates	37 nM	_
Appearance	Dark purple solid	-

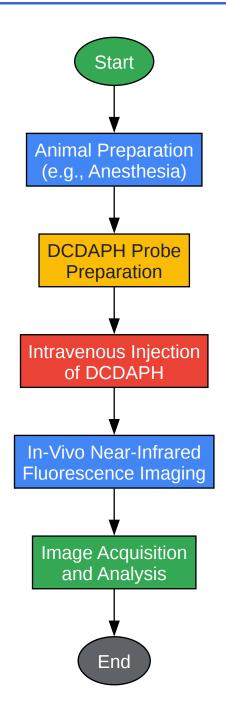
## **Signaling Pathway and Mechanism of Action**

**DCDAPH**'s mechanism of action is based on its specific binding to the  $\beta$ -sheet structures characteristic of A $\beta$  fibrils found in amyloid plaques. Upon binding, the probe undergoes a conformational change that leads to a significant enhancement of its quantum yield, resulting in a strong fluorescent signal. This allows for the visualization of A $\beta$  plaque distribution and load in the brain of living animals.









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## References



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- 2. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
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